Decarine

説明

This compound has been reported in Aralia bipinnata, Zanthoxylum simulans, and other organisms with data available.

特性

IUPAC Name |

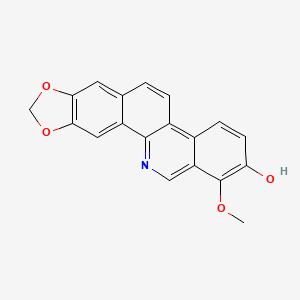

1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFWGQGJJGJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202738 | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54354-62-0 | |

| Record name | 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54354-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutaceline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the In Vitro Mechanism of Action of Decorin

Disclaimer: Initial searches for the compound "decarine" did not yield results in scientific literature, suggesting it may be a misspelling or a compound not in the public domain. This guide will focus on the in vitro mechanism of action of Decorin , a potential subject of the original query, for which public data is available.

Decorin is a small leucine-rich proteoglycan that is a natural component of the extracellular matrix. In vitro studies have demonstrated its potential as an anti-tumor agent, particularly in ovarian cancer. This document provides a detailed overview of its mechanism of action based on available in vitro data.

Quantitative Data Presentation

The following table summarizes the quantitative data regarding Decorin's in vitro efficacy.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| SKOV3 | Cell Growth Inhibition | IC50 | 150 - 400 µg/ml | [1] |

| 2774 | Cell Growth Inhibition | IC50 | 150 - 400 µg/ml | [1] |

Core Signaling Pathway

In vitro studies on ovarian cancer cell lines have elucidated a key signaling pathway involved in Decorin's mechanism of action. Decorin-induced inhibition of tumor cell growth is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as Waf1/Cip1).[1] This upregulation was confirmed by Western blot analysis.[1] The p21 protein is a critical regulator of the cell cycle, and its increased expression can lead to cell cycle arrest.

References

The Alkaloid Decarine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decarine, a benzophenanthridine alkaloid first isolated from the plant kingdom, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, total synthesis, and known biological profile of this compound. Detailed experimental protocols for its chemical synthesis and key biological assays are presented. Furthermore, this document elucidates the current understanding of its mechanism of action, including its influence on cellular signaling pathways, to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Discovery and Isolation

This compound, also known as Rutaceline, is a naturally occurring benzophenanthridine alkaloid. It was first identified as a constituent of various plant species, most notably within the Zanthoxylum genus, a member of the Rutaceae family. Initial isolation of this compound was achieved from Zanthoxylum simulans. The compound has the chemical formula C₁₉H₁₃NO₄ and is identified by the CAS Number 54354-62-0. Its formal IUPAC name is 1-methoxy-[1][2]benzodioxolo[5,6-c]phenanthridin-2-ol.

General Isolation Protocol from Zanthoxylum sp.

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction or maceration with a solvent such as methanol or ethanol.

-

Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an immiscible organic solvent to separate the basic alkaloids from neutral and acidic components. The aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) allows for the separation of the individual alkaloids.

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by preparative TLC or recrystallization to yield the pure compound.

Total Synthesis of this compound

The total synthesis of this compound has been accomplished, with a key step involving a microwave-assisted electrocyclic reaction. The following protocol is based on the synthesis of related benzo[c]phenanthridine alkaloids and represents a plausible route to this compound.

Experimental Protocol: Microwave-Assisted Electrocyclic Reaction for Benzo[c]phenanthridine Core Synthesis

This protocol outlines the key transformation for constructing the tetracyclic core of this compound.

-

Preparation of the Aza-6π-Electron System: The synthesis begins with a Suzuki-Miyaura cross-coupling reaction between a suitably substituted 2-bromobenzaldehyde and a naphthylboronic acid pinacol ester to form a biaryl aldehyde. This aldehyde is then converted to its corresponding oxime methyl ether.

-

Microwave-Assisted Electrocyclic Reaction: The oxime methyl ether (the aza-6π-electron system) is dissolved in a high-boiling solvent (e.g., 1,2-dichlorobenzene) in a sealed microwave vial. The reaction mixture is irradiated with microwaves at a high temperature (e.g., 180-220 °C) for a specified time (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the 10,11-dihydrobenzo[c]phenanthridine core structure.

-

Final Steps: Subsequent aromatization and functional group manipulations are then carried out to complete the synthesis of this compound.

Experimental Workflow for this compound Synthesis

References

Preliminary Insights into the Biological Activities of Decarine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decarine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a summary of the preliminary in vitro studies on this compound, focusing on its anti-inflammatory and cytotoxic effects. Due to the limited availability of comprehensive studies, this document also explores the putative mechanisms of action based on the activities of structurally related compounds.

Anti-inflammatory Activity

Preliminary in vitro studies have demonstrated that this compound possesses anti-inflammatory properties. Specifically, its inhibitory effects on key processes in activated human neutrophils have been quantified.

Data Presentation:

| Biological Activity | Cell Type | Assay | IC50 Value (µg/mL) |

| Inhibition of Superoxide Anion Generation | Human Neutrophils | fMLP/CB-induced superoxide anion generation | 1.29 |

| Inhibition of Elastase Release | Human Neutrophils | fMLP/CB-induced elastase release | 1.94 |

Experimental Protocols:

While the specific, detailed protocols from the primary study are not publicly available, a general methodology for these assays is described below.

General Protocol for fMLP/CB-Induced Superoxide Anion Generation Assay:

-

Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Assay Procedure:

-

Neutrophils are pre-incubated with Cytochalasin B (CB) to enhance the respiratory burst.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

Superoxide anion generation is initiated by the addition of the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).

-

The production of superoxide anion is measured spectrophotometrically by the reduction of ferricytochrome c.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the superoxide anion production (IC50) is calculated from the dose-response curve.

General Protocol for fMLP/CB-Induced Elastase Release Assay:

-

Cell Preparation: Human neutrophils are prepared as described above.

-

Assay Procedure:

-

Neutrophils are pre-incubated with Cytochalasin B (CB).

-

The cells are then exposed to different concentrations of this compound or a vehicle control.

-

Elastase release is stimulated by the addition of fMLP.

-

The enzymatic activity of the released elastase in the supernatant is determined using a specific substrate, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide.

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of elastase release, is determined from the dose-response curve.

Cytotoxicity Profile

Information regarding the cytotoxicity of this compound is limited. One report indicates that it exhibits low cytotoxicity towards human macrophages. However, quantitative data, such as IC50 values against various cancer cell lines or normal cell lines, are not yet available in the public domain. Further studies are required to establish a comprehensive cytotoxic profile of this compound.

Putative Signaling Pathways in Anti-inflammatory Action

The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated. However, based on the known anti-inflammatory mechanisms of other benzophenanthridine alkaloids, a putative mechanism can be proposed. Many alkaloids in this class are known to interfere with key inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Workflow for Investigating Anti-inflammatory Mechanism:

Caption: A proposed experimental workflow to elucidate the anti-inflammatory mechanism of this compound.

Putative Signaling Pathway:

Caption: A putative anti-inflammatory signaling pathway for this compound, targeting NF-κB and MAPK pathways.

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Additionally, it might suppress the phosphorylation of key kinases in the MAPK pathways (ERK, JNK, and p38), which are also critical for the inflammatory response.

Conclusion and Future Directions

The preliminary data on this compound suggest that it is a promising candidate for further investigation as an anti-inflammatory agent. However, the current body of research is limited. Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer and non-cancer cell lines to determine its therapeutic window.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects.

-

In Vivo Efficacy: Assessing the anti-inflammatory activity of this compound in relevant animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

A more thorough investigation into these areas will be crucial to fully understand the therapeutic potential of this compound.

Decursin: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursin, a pyranocoumarin compound primarily isolated from the roots of Angelica gigas Nakai, has emerged as a promising natural product with significant therapeutic potential, particularly in the field of oncology.[1] Extensive preclinical research, encompassing both in vitro and in vivo studies, has demonstrated its potent anticancer activities against a wide range of malignancies, including but not limited to, prostate, breast, lung, colon, and skin cancers.[2] This technical guide provides a comprehensive overview of the current understanding of decursin's therapeutic applications, focusing on its mechanisms of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing its complex signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

The quest for novel, effective, and safe anticancer agents is a cornerstone of modern medical research. Natural products have historically been a rich source of therapeutic leads, and decursin represents a compelling example of a plant-derived compound with multifaceted anticancer properties.[1] First isolated from Angelica decursiva, and notably abundant in the roots of the Korean medicinal herb Angelica gigas Nakai, decursin has been the subject of intensive investigation.[3] Its therapeutic effects are attributed to its ability to modulate a variety of cellular processes critical for cancer cell survival and proliferation, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2] Furthermore, decursin has been shown to sensitize cancer cells to conventional chemotherapeutic agents, suggesting its potential utility in combination therapies.[4] This guide aims to consolidate the existing preclinical data on decursin to facilitate further research and development.

Therapeutic Applications and Mechanisms of Action

Decursin's primary therapeutic application lies in its potential as an anticancer agent. Its efficacy has been demonstrated across a diverse panel of cancer cell lines and in various animal models of cancer. The mechanisms underlying these effects are pleiotropic, targeting multiple key signaling pathways that are often dysregulated in cancer.

Anticancer Activity

In vitro studies have consistently shown that decursin inhibits the proliferation of a wide array of cancer cells.[1] Furthermore, in vivo studies using xenograft models have corroborated these findings, demonstrating significant reductions in tumor growth and volume upon decursin administration.[4][5] For instance, in a mouse model of osteosarcoma, decursin suppressed tumor growth by approximately 75%.[4] Similarly, in a malignant melanoma model, a 10 mg/kg dose of decursin resulted in a 50% reduction in tumor growth.[4]

Key Signaling Pathways

Decursin exerts its anticancer effects by modulating several critical intracellular signaling pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Decursin has been shown to inhibit the phosphorylation of Akt, a key component of this pathway, thereby downregulating downstream signaling and promoting apoptosis.[4][6]

-

JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine-mediated cell survival and proliferation. Decursin can inhibit the activation of STAT3, a key transcription factor in this pathway, leading to the suppression of tumor growth.[3]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is involved in cell proliferation and invasion. Decursin has been found to downregulate the phosphorylation of ERK and JNK, thereby inhibiting cancer cell invasion and metastasis.[7]

The following diagram illustrates the key signaling pathways modulated by decursin in cancer cells.

Caption: Signaling pathways modulated by decursin in cancer cells.

Quantitative Preclinical Data

The following tables summarize key quantitative data from various preclinical studies on decursin, providing insights into its potency and efficacy.

Table 1: In Vitro Cytotoxicity of Decursin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time (h) | Reference |

| Osteosarcoma | 143B | 54.2 µM | 24 | [4] |

| Osteosarcoma | MG63 | 54.3 µM | 24 | [4] |

| Ovarian Cancer | NCI/ADR-RES | 23 µg/mL | Not Specified | [2] |

| Lung Adenocarcinoma | A549 | 43.55 µM | Not Specified | [8] |

| Melanoma | B16F10 | >100 µM | 24 | [4] |

| Melanoma | B16F10 | 60-80 µM | 48 | [4] |

Table 2: In Vivo Antitumor Efficacy of Decursin in Animal Models

| Cancer Type | Animal Model | Dosage | Route | Tumor Growth Inhibition | Reference |

| Osteosarcoma | 143B Xenograft | 10 mg/kg | i.p. | ~75% | [4] |

| Melanoma | B16F10 Xenograft | 10 mg/kg | i.p. | ~50% | [4][9] |

| Hepatocellular Carcinoma | BALB/c Nude Mice | 30 mg/kg | Not Specified | ~70% | [4] |

| Colorectal Cancer | HCT-116 Xenograft | 10 mg/kg | i.p. | 61.1% | [5] |

| Colorectal Cancer | HCT-8 Xenograft | 10 mg/kg | i.p. | 54.3% | [5] |

Table 3: Pharmacokinetic Parameters of Decursin and its Metabolite Decursinol

| Compound | Animal Model | Dose | Route | Cmax | Tmax (h) | Bioavailability | Reference |

| Decursin | Rat | 50 mg/kg | Oral | 43.7 ng/mL | Not Specified | Poor | [2] |

| Decursinol | Rat | Not Specified | Oral | Not Specified | 0.4-0.9 | >45% | [10] |

| Decursin/DA | Mouse | ~240 mg/kg | Oral | 0.54 µg/mL | ~0.5 | Not Specified | [11][12] |

| Decursinol | Mouse | ~240 mg/kg | Oral | 14.9 µg/mL | Not Specified | Not Specified | [11][12] |

| Decursin/DA | Mouse | ~240 mg/kg | i.p. | 11.2 µg/mL | Not Specified | Not Specified | [11][12] |

| Decursinol | Mouse | ~240 mg/kg | i.p. | 79.7 µg/mL | Not Specified | Not Specified | [11][12] |

Note: Decursin is extensively metabolized to decursinol, which is also pharmacologically active.[2][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on decursin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of decursin (e.g., 12.5, 25, 50, 100, 200 µM) for a specified duration (e.g., 24 or 48 hours).[8] A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS solution) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram outlines the workflow for a typical MTT assay.

Caption: Workflow diagram of the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Protocol:

-

Cell Treatment: Treat cancer cells with decursin at various concentrations for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

Protocol:

-

Protein Extraction: Lyse decursin-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, STAT3, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of decursin in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 75-100 mm³).[14]

-

Drug Administration: Administer decursin (e.g., 10 mg/kg) or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at regular intervals for a defined period.[5]

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. The tumor tissue can be used for further analysis (e.g., immunohistochemistry, Western blotting).[5]

The following diagram illustrates the logical relationship in a typical in vivo xenograft study.

References

- 1. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A comprehensive review of the anticancer effects of decursin [frontiersin.org]

- 4. A Natural Organic Compound “Decursin” Has Both Antitumor and Renal Protective Effects: Treatment for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant effects of decursin inhibit EndMT progression through PI3K/AKT/NF-κB and Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]

- 9. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic characterization of decursinol derived from Angelica gigas Nakai in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. Quantitative determination of decursin, decursinol angelate, and decursinol in mouse plasma and tumor tissue using liquid-liquid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Decarine, a benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, represents a class of natural products with promising pharmacological potential.[1][2] While in-depth research specifically on this compound is limited, the broader family of benzophenanthridine alkaloids, including well-studied compounds like chelerythrine and sanguinarine, has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] This technical guide provides a comprehensive overview of the available literature on this compound and supplements it with data from related, structurally similar compounds to offer a broader understanding of their potential mechanisms of action and therapeutic applications.

Quantitative Biological Activity Data

The biological activities of this compound and its related compounds have been quantified in various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on anti-inflammatory and cytotoxic activities.

Table 1: Anti-inflammatory Activity of this compound [1]

| Compound | Assay | Cell Line | Endpoint | IC50 (µg/mL) |

| This compound | Superoxide Anion Generation | Human Neutrophils | Inhibition of fMLP/CB-induced response | 1.29 |

| This compound | Elastase Release | Human Neutrophils | Inhibition of fMLP/CB-induced response | 1.94 |

Table 2: Cytotoxic Activities of Related Benzophenanthridine Alkaloids and Their Derivatives [3][4]

| Compound/Derivative | Cell Line | Assay | IC50 (µM) |

| Corynoline | B16F10 (Melanoma) | Not specified | 6.16 |

| Corynoline | A375 (Melanoma) | Not specified | 5.56 |

| Sanguinarine Derivative (2a) | Jurkat Clone E6-1 (Leukemia) | CCK-8 | 0.53 |

| Sanguinarine Derivative (2a) | THP-1 (Leukemia) | CCK-8 | 0.18 |

| Sanguinarine Derivative (2i) | Jurkat Clone E6-1 (Leukemia) | CCK-8 | 1.30 |

| Sanguinarine Derivative (2i) | THP-1 (Leukemia) | CCK-8 | 1.46 |

| Sanguinarine Derivative (2j) | Jurkat Clone E6-1 (Leukemia) | CCK-8 | 0.52 |

| Sanguinarine Derivative (2j) | THP-1 (Leukemia) | CCK-8 | 0.48 |

| Sanguinarine Derivative (2k) | Jurkat Clone E6-1 (Leukemia) | CCK-8 | 1.23 |

| Sanguinarine Derivative (2k) | THP-1 (Leukemia) | CCK-8 | 1.38 |

| Sanguinarine Derivative (2l) | Jurkat Clone E6-1 (Leukemia) | CCK-8 | 0.91 |

| Sanguinarine Derivative (2l) | THP-1 (Leukemia) | CCK-8 | 1.17 |

Experimental Protocols

1. Superoxide Anion Generation and Elastase Release Assay in Human Neutrophils

This protocol is based on the methods used to assess the anti-inflammatory activity of this compound.[1]

-

Cell Isolation: Human neutrophils are isolated from the blood of healthy donors using standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation, followed by hypotonic lysis of red blood cells.

-

Superoxide Anion Generation:

-

Neutrophils are incubated with the test compound (e.g., this compound) at various concentrations.

-

The cells are then stimulated with fMLP (N-formyl-methionyl-leucyl-phenylalanine) and cytochalasin B.

-

The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.

-

-

Elastase Release:

-

Neutrophils are pre-incubated with the test compound.

-

Stimulation is induced with fMLP/cytochalasin B.

-

The supernatant is collected, and elastase activity is determined using a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide), with the change in absorbance measured at 405 nm.

-

2. Cell Viability and Cytotoxicity Assay (CCK-8 or MTT Assay)

This is a common method to evaluate the cytotoxic effects of compounds like the benzophenanthridine alkaloids.[4]

-

Cell Culture: Cancer cell lines (e.g., Jurkat, THP-1) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay Procedure (CCK-8):

-

At the end of the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

3. Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the mechanisms of cell death induced by compounds like sanguinarine.[7]

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with PI.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, research on related benzophenanthridine alkaloids, particularly sanguinarine and chelerythrine, provides insights into the potential mechanisms. These compounds are known to induce apoptosis and cell cycle arrest in cancer cells through the modulation of several key signaling pathways.[7][8]

Sanguinarine-Induced Apoptosis via the AKT/PI3K Pathway

Sanguinarine has been shown to induce apoptosis and cell cycle arrest in triple-negative breast cancer cells by targeting the AKT/PI3K signaling pathway.[7][9]

Caption: Sanguinarine-mediated inhibition of the PI3K/AKT pathway.

Chelerythrine's Pro-Apoptotic Mechanisms

Chelerythrine, another related alkaloid, is known to be a potent protein kinase C (PKC) inhibitor and induces apoptosis through multiple mechanisms.[10]

Caption: Pro-apoptotic mechanisms of Chelerythrine.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activities of novel compounds like this compound typically follows a standardized workflow.

Caption: General workflow for natural product bioactivity screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity | PLOS One [journals.plos.org]

- 7. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of AKT/PI3K Pathway in Sanguinarine's Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chelerythrine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of Decarine

This technical guide provides a comprehensive overview of the core physicochemical properties of Decarine, a benzophenanthridine alkaloid. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the compound's fundamental characteristics. While experimental data for some properties of this compound are limited, this guide combines available information with well-established experimental protocols and predicted values to offer a thorough profile.

Chemical and Physical Properties

This compound, with the molecular formula C₁₉H₁₃NO₄ and a molecular weight of 319.31 g/mol , presents as a yellow powder. It is a natural product found in plants of the Zanthoxylum genus.[1] Key physicochemical properties are summarized in the table below. It is important to note that several of these values are predicted through computational models and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃NO₄ | PubChem |

| Molecular Weight | 319.31 g/mol | PubChem |

| Appearance | Yellow powder | BOC Sciences[1] |

| Melting Point | 243-244.5 °C | BOC Sciences[1] |

| Boiling Point (Predicted) | 588.0 ± 45.0 °C | BOC Sciences[1] |

| Density (Predicted) | 1.460 ± 0.06 g/cm³ | BOC Sciences[1] |

| pKa (Predicted) | 8.72 ± 0.20 | BOC Sciences[1] |

| LogP (Predicted) | 4.1 | PubChem |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are standard in pharmaceutical sciences and can be applied to this compound for experimental validation.

Determination of pKa by UV-Visible Spectroscopy

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and biological activity. A common method for pKa determination is UV-Visible Spectroscopy.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Aliquots of the this compound stock solution are added to each buffer solution to a final constant concentration.

-

UV-Vis Analysis: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and non-ionized forms of this compound have different absorbances is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Workflow for pKa Determination by UV-Visible Spectroscopy

Caption: Workflow for pKa determination using UV-Visible Spectroscopy.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology:

-

Preparation of Phases: 1-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Preparation of this compound Solution: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Equal volumes of the octanol and water phases are mixed with the this compound solution in a flask and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for LogP determination using the shake-flask method.

Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Methodology:

-

Stress Conditions: this compound is subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photodegradation: Exposure to UV and visible light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate this compound from its degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the degradation products are characterized, often using mass spectrometry (LC-MS).

Workflow for Forced Degradation Study

Caption: Workflow for conducting forced degradation studies.

Biological Activity and Potential Signaling Pathways

This compound, as a benzophenanthridine alkaloid, is expected to exhibit a range of biological activities. Studies on related compounds suggest that this compound may possess antimicrobial and cytotoxic properties. The planar structure of benzophenanthridine alkaloids allows them to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.

While a specific signaling pathway for this compound has not been definitively elucidated, the cytotoxic effects of related benzophenanthridine alkaloids are often associated with the induction of apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).

Potential Cytotoxicity Signaling Pathway for this compound

Caption: Inferred signaling pathway for this compound-induced cytotoxicity.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While there is a need for more extensive experimental data to validate the predicted values and to fully characterize its behavior, the information and protocols presented here serve as a valuable resource for guiding further research and development efforts involving this promising natural product. The elucidation of its precise mechanism of action and a comprehensive stability profile will be crucial for unlocking its full therapeutic potential.

References

The Role of Decorin in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decorin, a prototypical member of the small leucine-rich proteoglycan (SLRP) family, has emerged as a critical regulator of cellular signaling, exerting potent oncosuppressive effects.[1] Primarily localized to the extracellular matrix, soluble decorin functions as a pan-receptor tyrosine kinase (RTK) inhibitor, modulating a wide array of cellular processes including proliferation, migration, and autophagy.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying decorin's multifaceted role in cellular signaling, with a focus on its interactions with key receptor tyrosine kinases. The guide includes quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the signaling pathways involved.

Core Mechanisms of Decorin Action

Decorin's primary mechanism of action involves direct binding to and modulation of several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Met (hepatocyte growth factor receptor), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4][5] This interaction typically leads to receptor dimerization, transient activation, followed by rapid internalization and lysosomal degradation, ultimately resulting in the attenuation of downstream signaling.[1][3]

Quantitative Analysis of Decorin-Receptor Interactions

The binding affinities and inhibitory concentrations of decorin for various RTKs have been characterized, highlighting its potent regulatory capacity.

| Interaction | Parameter | Value | Cell/System |

| Decorin - Met | Dissociation Constant (Kd) | ~1.5 nM | Cell-free solid-phase assay |

| Decorin - EGFR | Dissociation Constant (Kd) | ~87 nM | Radioligand binding assay |

| Decorin - VEGFR2 | Inhibition Constant (Ki) | 3.93 - 5.78 nM | Extravillous Trophoblast Cells |

| HGF displacement of Decorin from Met | Half-maximal inhibitory concentration (IC50) | ~2.3 nM | Competition solid-phase assay |

Impact of Decorin on Cellular Processes

Decorin's modulation of RTK signaling has profound effects on various cellular functions, particularly cell migration.

| Cell Type | Assay | Decorin Concentration | Observed Effect |

| Dermal Mesenchymal Cells | Boyden Chamber | High concentration | Significant decrease in cell migration |

| Bladder Cancer Cells (T24) | Scratch Assay | 40 µg/mL | Significant decrease in cell migration at 72 hours[6] |

| Colorectal Cancer Cells (HCT116) | Transwell Assay | 1 µg/mL and 3 µg/mL | Inhibition of cell migration[6] |

| Glioma Cells (U87MG) | Wound-healing Assay | Overexpression | Dramatically decreased cell migration[7] |

| Vascular Smooth Muscle Cells | Migration Assay | Dose-dependent | Inhibition of PDGF-stimulated cell migration[8] |

Key Signaling Pathways Modulated by Decorin

Decorin and the Met Signaling Pathway

Decorin acts as a potent antagonist of the Met receptor.[3][4] Binding of decorin to Met leads to the rapid downregulation of the receptor, with a half-life of approximately 6 minutes.[2][3] This interaction suppresses downstream signaling, notably leading to a proteasome-dependent degradation of β-catenin and a reduction in Myc levels, both of which are critical for cell survival and proliferation.[3]

References

- 1. ovid.com [ovid.com]

- 2. Decorin is a novel antagonistic ligand of the Met receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decorin is a novel antagonistic ligand of the Met receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Decorin Is a Novel VEGFR-2-Binding Antagonist for the Human Extravillous Trophoblast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decorin-mediated inhibition of colorectal cancer growth and migration is associated with E-cadherin in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decorin Suppresses Invasion and EMT Phenotype of Glioma by Inducing Autophagy via c-Met/Akt/mTOR Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decorin Inhibition of PDGF-Stimulated Vascular Smooth Muscle Cell Function: Potential Mechanism for Inhibition of Intimal Hyperplasia after Balloon Angioplasty - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of the Decarine Molecule: A Technical Guide

Introduction

Decarine is a benzophenanthridine alkaloid found in plants of the Zanthoxylum genus.[1][2][] While structurally related to compounds with known biological activities, the toxicological profile of this compound remains largely uncharacterized. Preliminary information suggests it may possess low cytotoxicity towards human macrophages.[] This technical guide outlines a proposed framework for the initial toxicity screening of the this compound molecule, providing a comprehensive suite of assays to assess its potential hazards. The following sections detail recommended in vitro and in vivo experimental protocols, data presentation strategies, and conceptual workflows to guide researchers in drug development and safety assessment.

In Vitro Toxicity Assessment

A tiered approach to in vitro toxicity testing is recommended to provide a preliminary assessment of this compound's cytotoxic potential across various cell types. This initial screening is crucial for identifying concentration ranges for further, more complex studies.

1.1. Cell Viability and Cytotoxicity Assays

A panel of cytotoxicity assays should be employed to obtain a comprehensive understanding of this compound's effects on cell health. Utilizing assays with different endpoints will help to elucidate the primary mechanism of cell death. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine a dose-response relationship.

Table 1: Proposed In Vitro Cytotoxicity Assays for this compound

| Assay | Principle | Endpoint Measured | Cell Lines |

| MTT Assay | Measures the metabolic activity of viable cells by the reduction of tetrazolium salt to formazan. | Mitochondrial function | HepG2 (liver), HEK293 (kidney), SH-SY5Y (neuronal) |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Cell membrane integrity | HepG2, HEK293, SH-SY5Y |

| Neutral Red Uptake Assay | Assesses the accumulation of the neutral red dye in the lysosomes of viable cells. | Lysosomal integrity | HepG2, HEK293, SH-SY5Y |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. | Apoptosis vs. Necrosis | Cell line showing highest cytotoxicity in initial screens |

1.2. Experimental Protocols

1.2.1. MTT Assay Protocol

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

1.2.2. LDH Release Assay Protocol

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

-

Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

In Vivo Acute Toxicity Assessment

Following the in vitro characterization, a preliminary in vivo study is necessary to understand the systemic effects of this compound. An acute oral toxicity study is a standard initial step.

2.1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a minimal number of animals.

Table 2: Proposed In Vivo Acute Oral Toxicity Study Design for this compound

| Parameter | Description |

| Species | Sprague-Dawley rats (one sex, typically female) |

| Number of Animals | Varies depending on the outcome, typically 5-8 animals |

| Dose Levels | Sequential dosing starting from a dose expected to be non-lethal. Subsequent doses are increased or decreased based on the survival of the previous animal. |

| Route of Administration | Oral gavage |

| Observation Period | 14 days |

| Endpoints | Mortality, clinical signs of toxicity, body weight changes, gross necropsy findings. |

2.2. Experimental Protocol

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 48 hours.

-

Sequential Dosing: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

LD50 Estimation: The LD50 is estimated using the likelihood method based on the pattern of survival and mortality.

-

Post-Mortem Analysis: Conduct a gross necropsy on all animals at the end of the study.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a logical workflow for the initial toxicity screening of the this compound molecule.

3.2. Hypothetical Signaling Pathway

As the specific signaling pathways affected by this compound are unknown, a hypothetical pathway is presented based on the known mechanisms of other alkaloids that induce cytotoxicity. Many alkaloids have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

This technical guide provides a foundational approach for the initial toxicity screening of the this compound molecule. The proposed in vitro and in vivo studies, along with the outlined experimental workflows, offer a systematic methodology for characterizing its potential toxicological properties. The data generated from these studies will be critical for making informed decisions regarding the future development of this compound as a potential therapeutic agent. It is important to note that this is a preliminary screening strategy, and further, more detailed toxicological evaluations, including sub-chronic and chronic toxicity studies, will be necessary for a complete safety assessment.

References

An In-depth Technical Guide to the Molecular Biology of Decarine

Disclaimer: The following document is a representative technical guide. Due to the limited publicly available research data on Decarine, this guide presents a hypothesized mechanism of action and illustrative data based on the known activities of structurally related alkaloids isolated from Zanthoxylum species. The experimental protocols provided are established methods for assessing the described biological activities.

Introduction to this compound

This compound is a novel alkaloid that has been isolated from plants of the Zanthoxylum genus. Preliminary studies on extracts from Zanthoxylum simulans and related species suggest that the constituent alkaloids possess a range of biological activities, including potential cytotoxic effects against various cancer cell lines and possible antibacterial properties. This guide provides a technical overview of a hypothesized molecular mechanism of this compound, alongside detailed experimental protocols for its investigation and representative data.

Hypothesized Mechanism of Action and Signaling Pathway

Based on the known molecular targets of other alkaloids from Zanthoxylum species, it is hypothesized that this compound may exert its cytotoxic effects by targeting key signaling pathways involved in cell proliferation, survival, and growth. A plausible mechanism involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Downstream of these receptors, this compound is postulated to modulate the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-cancer effects. The pathway highlights the inhibition of EGFR/HER2 and the subsequent downstream effects on the PI3K/Akt and MAPK pathways.

Caption: Hypothesized this compound signaling pathway.

Quantitative Data Presentation

The following table summarizes representative cytotoxic activity of alkaloids isolated from Zanthoxylum species against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is anticipated that this compound would exhibit a similar profile.

| Compound/Fraction | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Z. acanthopodium alkaloid fraction (pH 7) | T47D | Breast | 92.67 ± 1.37 | [1] |

| 4T1 | Breast | 71.87 ± 1.04 | [1] | |

| MCF-7 | Breast | 159.87 ± 0.63 | [1] | |

| HeLa | Cervical | 123.39 ± 0.81 | [1] | |

| Raji | Burkitt's lymphoma | 103.09 ± 0.58 | [1] | |

| Skimmianine | MCF-7 | Breast | 8.03 | [2] |

| Liriodenine | MCF-7 | Breast | 3.19 | [2] |

| NCI-H460 | Lung | 2.38 | [2] | |

| SF-268 | CNS | 2.19 | [2] | |

| Z. nitidum alkaloid | KB | Oral | 10.3 | [3] |

| MCF-7 | Breast | 11.2 | [3] | |

| LNCaP | Prostate | 12.6 | [3] | |

| HepG-2 | Liver | 11.9 | [3] | |

| LU-1 | Lung | 10.8 | [3] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[4][5][6]

Materials:

-

96-well flat-bottom microplates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently with a pipette.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility: Broth Microdilution Assay

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[9][10][11]

Materials:

-

96-well sterile microplates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., gentamicin)

-

Sterile saline or PBS

-

Multichannel pipette

-

Microplate incubator

Procedure:

-

Preparation of this compound Dilutions: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a 2-fold serial dilution of the this compound stock solution across the plate, typically from column 1 to 10, by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (columns 1-11). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.

-

Controls:

-

Column 11: Positive control (inoculum without this compound).

-

Column 12: Negative control (MHB only, no inoculum or this compound) to check for sterility.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[9]

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[9]

Caption: Workflow for the Broth Microdilution MIC assay.

Conclusion

This compound represents a promising natural product for further investigation in molecular biology and drug development. The hypothesized mechanism of action through the inhibition of key cancer-related signaling pathways provides a strong rationale for its evaluation as a potential anti-cancer agent. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate the cytotoxic and antibacterial properties of this compound and similar novel compounds. Further studies are warranted to elucidate the precise molecular targets and to validate the therapeutic potential of this compound.

References

- 1. Evaluation of Cytotoxic Activity Alkaloid Fractions of Zanthoxylum acanthopodium DC. Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. researchhub.com [researchhub.com]

- 8. mdpi.com [mdpi.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. One moment, please... [microbeonline.com]

Methodological & Application

Application Notes and Protocols for 1-Decanamine, Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanamine, hydrochloride, a cationic amphiphilic drug (CAD), is a molecule of significant interest in biomedical research due to its potential as an anticancer and antiviral agent.[1] Structurally, it possesses a ten-carbon alkyl chain and a hydrophilic amine group, which allows it to readily interact with and insert into cellular membranes.[1] This document provides detailed protocols for the dissolution and application of 1-Decanamine, hydrochloride in various cell culture-based assays, along with a summary of its mechanism of action and relevant quantitative data.

The primary mechanism of action for 1-Decanamine, hydrochloride is attributed to its lysosomotropic properties.[1] As a weak base, it freely permeates cell and lysosomal membranes in its neutral form. Once inside the acidic environment of the lysosome, the amine group becomes protonated, trapping the molecule within the organelle.[1] The accumulation of 1-Decanamine, hydrochloride within lysosomes leads to lysosomal membrane permeabilization (LMP).[1] This disruption of the lysosomal membrane results in the release of hydrolytic enzymes, such as cathepsins, into the cytosol, which in turn initiates the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Decanamine, hydrochloride is essential for its effective use in experimental settings.

| Property | Value |

| CAS Number | 2016-57-1 |

| Molecular Formula | C₁₀H₂₃N·HCl |

| Molecular Weight | 193.76 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in water[1] |

Quantitative Data Summary

The following tables summarize representative quantitative data for 1-Decanamine, hydrochloride in various cell culture applications. It is important to note that these values can vary depending on the cell line, experimental conditions, and assay used.

Table 1: Representative Cytotoxicity Data

| Cell Line | Assay | Parameter | Concentration Range (µM) | Incubation Time (hours) |

| Various Cancer Cell Lines | MTT/WST-8 | IC₅₀ | 1 - 100 | 24, 48, 72 |

| SH-SY5Y (Neuroblastoma) | Cell Viability Assay | EC₅₀ | 0.1 - 100 | 24, 48, 72 |

Table 2: Representative Antiviral Data

| Virus | Cell Line | Assay | Parameter | Concentration Range (µM) |

| Enveloped Viruses | Vero, etc. | Plaque Reduction Assay | EC₅₀ | 1 - 100 |

Experimental Protocols

Protocol 1: Preparation of 1-Decanamine, Hydrochloride Stock Solution

-

Materials:

-

1-Decanamine, hydrochloride powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Sterile filter (0.22 µm)

-

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of 1-Decanamine, hydrochloride powder.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

-

Vortex the solution until the powder is completely dissolved.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

-

Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a general procedure for assessing the cytotoxic effects of 1-Decanamine, hydrochloride on a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

1-Decanamine, hydrochloride stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of 1-Decanamine, hydrochloride from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).[1] Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

-

Visualizations

Signaling Pathway of 1-Decanamine, Hydrochloride-Induced Apoptosis

Caption: Signaling pathway of 1-Decanamine, hydrochloride.

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow for in vitro cytotoxicity assay.

References

Standard Operating Procedure for Decarine Administration in Mice

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature, no specific information was found regarding a compound named "Decarine." The information presented below is a generalized template based on standard practices for the administration of novel compounds to mice in a research setting. This document is for illustrative purposes only and should not be used for actual experimental work without substituting "this compound" with a known compound and its specific, validated parameters.

Introduction

This document provides a standardized operating procedure (SOP) for the administration of a hypothetical compound, "this compound," to mice for research purposes. The protocols outlined below are intended to ensure consistency, accuracy, and reproducibility of experimental results while adhering to ethical guidelines for animal research. The procedures cover various aspects of in vivo studies, including preparation of the dosing solution, administration routes, and post-administration monitoring.

Compound Information (Hypothetical)

| Parameter | Description |

| Compound Name | This compound |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Solubility | To be determined experimentally. A common starting point for in vivo studies is to test solubility in sterile water, saline, PBS, or vehicles containing solubilizing agents like DMSO, Tween 80, or PEG400. |

| Storage Conditions | Store at -20°C or -80°C, protected from light and moisture. |

Experimental Protocols

Preparation of Dosing Solution

A precise and sterile dosing solution is critical for accurate and safe administration.

Materials:

-

Hypothetical "this compound" compound

-

Appropriate sterile vehicle (e.g., 0.9% saline, PBS, 5% DMSO in saline)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile filters (0.22 µm) and syringes

Procedure:

-

Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice.

-

Aseptically weigh the required amount of "this compound" powder using a calibrated analytical balance.

-

In a sterile tube, add the appropriate volume of the chosen vehicle to the powder.

-

Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect for any particulates.

-

Sterile-filter the final dosing solution using a 0.22 µm syringe filter into a new sterile vial.

-

Label the vial clearly with the compound name, concentration, vehicle, preparation date, and storage conditions.

-

Store the prepared solution appropriately until use. For many compounds, this is at 4°C for short-term storage or -20°C for longer-term storage. Stability of the compound in the chosen vehicle should be determined.

Animal Handling and Restraint

Proper handling and restraint are essential to minimize stress to the animal and ensure accurate administration.

Procedure:

-

Acclimatize mice to the facility and housing conditions for a minimum of one week before the experiment.

-

Handle mice gently and confidently to minimize stress.

-

For injections, restrain the mouse using an appropriate method. For subcutaneous and intraperitoneal injections, this can be achieved by scruffing the neck and securing the tail. For intravenous injections, a restraint device is typically necessary.

Administration Routes

The choice of administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for mice include intraperitoneal (IP), subcutaneous (SC), oral (PO), and intravenous (IV).

Materials:

-

Prepared "this compound" dosing solution

-

Sterile 25-27 gauge needles and 1 mL syringes

Procedure:

-

Restrain the mouse with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert the needle at a 15-30 degree angle.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any immediate adverse reactions.

Materials:

-

Prepared "this compound" dosing solution

-

Sterile 25-27 gauge needles and 1 mL syringes

Procedure:

-

Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Insert the needle into the base of the tented skin, parallel to the spine.

-

Gently aspirate to ensure the needle has not entered a blood vessel.

-

Inject the solution. A small bleb will form under the skin.

-

Withdraw the needle and return the mouse to its cage.

Materials:

-

Prepared "this compound" dosing solution

-

Flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse.

-

1 mL syringe

Procedure:

-

Securely restrain the mouse.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.

-

Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.

-

Administer the solution slowly.

-

Gently remove the needle and return the mouse to its cage.

-

Monitor for any signs of respiratory distress.

Materials:

-

Prepared "this compound" dosing solution

-

Sterile 27-30 gauge needles and 1 mL syringes

-

Restraint device

-

Heat lamp or warming pad (to dilate the tail veins)

Procedure:

-

Place the mouse in a restraint device.

-

Warm the tail using a heat lamp or warming pad to make the lateral tail veins more visible.

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

A successful insertion is often indicated by a small flash of blood in the needle hub.

-

Inject the solution slowly. If significant resistance is met or a bleb forms, the needle is not in the vein.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage.

Post-Administration Monitoring

Procedure:

-

Observe mice closely for at least 30 minutes after administration for any immediate adverse effects (e.g., lethargy, distress, abnormal posture, seizures).

-

Continue to monitor the animals at regular intervals (e.g., daily) for the duration of the study.

-

Record body weight, food and water intake, and any clinical signs of toxicity.

-

In case of severe adverse reactions, consult with the veterinary staff and follow the approved institutional animal care and use committee (IACUC) protocol for humane endpoints.

Data Presentation

Quantitative data from "this compound" administration studies should be summarized in clear and structured tables. Below are examples of tables that could be used for pharmacokinetic and efficacy studies.

Table 1: Hypothetical Pharmacokinetic Parameters of "this compound" in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |

| IV | 1 | 1500 | 0.08 | 3500 | 2.5 |

| IP | 10 | 800 | 0.5 | 4200 | 3.1 |

| PO | 20 | 350 | 1.0 | 3800 | 4.0 |

| SC | 10 | 600 | 0.75 | 4500 | 3.5 |

Table 2: Hypothetical Efficacy Data for "this compound" in a Tumor Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +5 |

| "this compound" | 10 | Daily, PO | 800 ± 120 | 46.7 | +2 |

| "this compound" | 20 | Daily, PO | 450 ± 90 | 70.0 | -3 |

| Positive Control | X | Daily, PO | 300 ± 70 | 80.0 | -8 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study in a mouse xenograft model.

Hypothetical Signaling Pathway for "this compound"

As there is no information on the mechanism of action of "this compound," the following is a generic representation of a signaling cascade that could be adapted once the actual pathway is elucidated.

Caption: A hypothetical signaling pathway initiated by "this compound" binding to a receptor.

Application of Decarine in High-Throughput Screening Assays

Introduction